N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
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Overview
Description
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine is a chemical compound with the molecular formula C12H13F4N It is known for its unique structure, which includes a cyclobutane ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with cyclobutanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutanamines.
Scientific Research Applications
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
- N-{[3-bromo-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
- N-{[3-methyl-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
Uniqueness
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-10-5-8(7-17-11-2-1-3-11)4-9(6-10)12(14,15)16/h4-6,11,17H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLGDOCRGFJGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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